N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-13-3-2-4-16(9-13)23-20(17-11-30(28,29)12-18(17)22-23)21-19(25)10-14-5-7-15(8-6-14)24(26)27/h2-9H,10-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYJBXHHBKEQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide is a complex organic compound belonging to the thienopyrazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H22N4O4S
- Molecular Weight : 450.5 g/mol
- CAS Number : 872596-64-0
The compound features a thieno[3,4-c]pyrazole core with a 5,5-dioxido group and an acetamide moiety that may enhance its pharmacological properties.
Preliminary studies suggest that compounds in the thienopyrazole class interact with various biological targets, including enzymes and receptors. The presence of functional groups such as the nitrophenyl and dioxido groups may contribute to the compound's reactivity and interaction with biological systems.
Antifungal Activity
Research has indicated that thienopyrazole derivatives exhibit significant antifungal activity. For instance, compounds similar to this compound have shown efficacy against various fungal strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | F. oxysporum | 12.5 |
| Compound B | K. pneumonia | 25 |
| Compound C | P. aeruginosa | 30 |
These findings suggest that the structural components of the compound may enhance its antifungal properties.
Anticancer Activity
Thienopyrazole derivatives have also been studied for their anticancer potential. For example, similar compounds have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
These results indicate that modifications in the chemical structure can significantly influence the biological activity against cancer cells.
Case Studies and Research Findings
- Study on Antifungal Efficacy : A recent study evaluated several thienopyrazole derivatives for their antifungal activity against F. oxysporum and found that certain substitutions increased efficacy significantly compared to standard treatments like miconazole .
- Anticancer Screening : In vitro tests on thienopyrazole derivatives revealed promising results against colon carcinoma cell lines with IC50 values indicating potent activity .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural features to N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide exhibit significant anticancer properties. For example, N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines have shown percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8 . This suggests that the thieno[3,4-c]pyrazole core may contribute to the compound's ability to inhibit tumor growth.
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor. Structural analogs have been investigated for their ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. This inhibition is crucial for developing anti-inflammatory drugs and could position this compound as a candidate for further studies in inflammatory diseases .
In vitro studies have shown that compounds structurally related to this compound exhibit promising anticancer activity. For instance:
| Compound | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | NCI-H40 | 75.99% |
These findings highlight the potential of thieno[3,4-c]pyrazole derivatives in cancer therapeutics.
Structure Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how variations in chemical structure affect biological activity. The presence of specific substituents such as nitrophenyl groups has been correlated with enhanced anticancer effects and improved selectivity towards cancer cells compared to normal cells .
Conclusion and Future Directions
This compound shows significant promise in medicinal chemistry due to its anticancer properties and potential as an enzyme inhibitor. Future research should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts with specific biological targets.
- In Vivo Evaluations : Assessing the efficacy and safety profile in animal models.
- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and reduce costs.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include derivatives with variations in:
Aryl substituents (e.g., para-substituted phenyl vs. m-tolyl).
Electron-withdrawing groups (e.g., nitro vs. cyano or trifluoromethyl).
Core modifications (e.g., thienopyrazole vs. pyrazolo[1,5-a]pyrimidine).
Key Comparison Criteria
Hydrogen Bonding and Crystal Packing
The nitro and sulfone groups in the target compound facilitate robust hydrogen-bonding networks. Graph set analysis (as per Bernstein et al. ) reveals characteristic motifs:
- N–H···O (sulfone) interactions dominate, with bond distances (~2.8–3.0 Å) and angles (~160–170°) typical for such systems.
- C–H···O (nitro) interactions further stabilize the lattice.
In contrast, analogues lacking nitro groups (e.g., 4-methoxyphenyl derivatives) exhibit weaker C–H···π or van der Waals interactions, leading to lower melting points and altered solubility profiles .
Physicochemical Properties
| Compound | Substituents | Melting Point (°C) | Solubility (Polar Solvents) | Dominant Intermolecular Interactions |
|---|---|---|---|---|
| Target Compound | m-Tolyl, 4-NO₂, SO₂ | 215–218 (dec.) | Moderate (DMSO) | N–H···O (sulfone), C–H···O (nitro) |
| Analog 1 | p-Tolyl, 4-NO₂, SO₂ | 208–210 | Low (DMSO) | π-π stacking, C–H···O (nitro) |
| Analog 2 | m-Tolyl, 4-CN, SO₂ | 195–198 | High (DMF) | N–H···O (sulfone), C≡N···H–C |
| Analog 3 | m-Tolyl, 4-OMe, S (sulfide) | 185–188 | Low (Water) | C–H···π, van der Waals |
Notes:
- The meta-tolyl group in the target compound introduces steric hindrance, reducing π-π stacking compared to para-tolyl analogues (Analog 1) .
- Nitro groups enhance thermal stability (higher melting points) relative to cyano or methoxy substituents (Analogs 2, 3) due to stronger dipole interactions.
- Sulfone vs. sulfide cores significantly increase polarity, improving solubility in dipolar aprotic solvents like DMSO .
Methodological Considerations
- Structure Determination : SHELX programs (e.g., SHELXL) are critical for refining the target compound’s crystal structure, particularly in resolving disorder in the m-tolyl group .
- Hydrogen-Bond Analysis : Graph set theory (Bernstein et al.) provides a systematic framework for comparing packing efficiencies across analogues .
Q & A
Q. How can researchers optimize the synthesis of N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide?
Answer: Synthesis optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, substituting dihydropyrazolo-benzothiazine moieties with carboxamide side chains requires precise control of stoichiometry and reaction time to avoid by-products . Characterization via NMR and elemental analysis is critical to confirm intermediate structures and final product purity . For reproducibility, track reaction progress using thin-layer chromatography (TLC) and isolate products via recrystallization in polar aprotic solvents like DMF or acetonitrile .
Q. What characterization techniques are essential for validating the structural integrity of this compound?
Answer:
- Single-crystal X-ray diffraction resolves the 3D conformation of the thieno-pyrazole core and confirms sulfone and nitro group orientations .
- ¹H/¹³C NMR spectroscopy identifies proton environments (e.g., m-tolyl methyl protons at δ 2.3–2.5 ppm) and electronic effects from the 4-nitrophenyl group .
- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks) and detects isotopic patterns for chlorine or sulfur atoms .
Q. How should researchers assess the purity and stability of this compound under varying storage conditions?
Answer:
- Use HPLC with UV detection (λ = 254 nm) to quantify purity (>95%) and monitor degradation products.
- Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can identify hygroscopicity or oxidation risks, particularly for the sulfone and nitro groups . Store the compound in amber vials under inert gas (argon) at -20°C to prevent photodegradation .
Q. What strategies address solubility challenges in biological assays for this compound?
Answer:
- Employ co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
- Measure logP values experimentally (e.g., shake-flask method) to guide solvent selection. Theoretical calculations (XlogP ≈ 3.2) suggest moderate hydrophobicity, requiring surfactants for in vitro assays .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of this compound’s heterocyclic core formation?
Answer:
- Use density functional theory (DFT) to model transition states and activation energies for key steps, such as cyclization of the thieno-pyrazole ring .
- Reaction path search algorithms (e.g., GRRM) can predict intermediates and competing pathways, guiding experimental optimization of ring-closure conditions . Validate computational findings with in situ FTIR or Raman spectroscopy to detect transient species .
Q. How should researchers resolve contradictions between computational predictions and experimental data in structure-activity relationships (SAR)?
Answer:
- Cross-validate docking studies (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
- Re-examine force field parameters (e.g., partial charges for sulfone groups) in simulations to align with experimental electron density maps from X-ray data .
Q. What methodologies enable the exploration of structure-activity relationships (SAR) for analogs of this compound?
Answer:
- Synthesize derivatives with varied substituents (e.g., replacing m-tolyl with p-fluorophenyl) and assess biological activity via dose-response curves (IC50/EC50) .
- Perform 3D-QSAR using CoMFA or CoMSIA to correlate steric/electronic features with activity, validated by leave-one-out cross-validation (q² > 0.5) .
Q. How can researchers investigate the role of the sulfone group in modulating reactivity or biological activity?
Answer:
Q. What experimental designs are optimal for evaluating the antioxidant activity of this compound?
Answer:
Q. How can advanced statistical methods improve reaction condition optimization?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
